3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile
Description
3-(3,5-Diphenyl-1H-pyrazol-1-yl)propanenitrile is a pyrazole-based nitrile derivative characterized by a central pyrazole ring substituted with phenyl groups at positions 3 and 5, linked to a propanenitrile chain at position 1. The nitrile group (-CN) is a reactive moiety, enabling further functionalization via hydrolysis, reduction, or cycloaddition reactions, which is common in pharmaceutical and agrochemical intermediates .
Properties
IUPAC Name |
3-(3,5-diphenylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c19-12-7-13-21-18(16-10-5-2-6-11-16)14-17(20-21)15-8-3-1-4-9-15/h1-6,8-11,14H,7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULOODIJOAAIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CCC#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 3,5-diphenylpyrazole with a suitable nitrile-containing reagent. One common method includes the use of 3,5-diphenylpyrazole and 3-bromopropanenitrile in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile with structurally related pyrazole-propanenitrile derivatives, focusing on substituents, physicochemical properties, and applications.
Structural and Functional Differences
- Aromatic vs. Alkyl Substituents : The diphenyl groups in the target compound likely increase steric hindrance and π-stacking capacity compared to methyl (C₈H₁₁N₃, ) or trifluoromethyl (C₁₃H₁₀F₃N₃, ) analogs. This could improve binding affinity in biological targets but reduce solubility in polar solvents.
- Functional Group Diversity : The hydroxy-substituted derivative (C₁₃H₁₃N₃O, ) exhibits hydrogen-bonding capability, making it suitable for crystal engineering or solubility modulation in drug formulations.
Biological Activity
Overview
3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a pyrazole ring with two phenyl substitutions and a propanenitrile group, which contribute to its unique biological properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound has been investigated for its potential as:
- Enzyme Inhibitor: It may inhibit enzymes that play critical roles in various metabolic pathways.
- Receptor Modulator: The compound can bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
The exact molecular targets remain under investigation, but preliminary studies suggest significant interactions with enzymes involved in inflammatory responses and cancer progression .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest: The compound can induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction: It promotes programmed cell death in malignant cells, which is crucial for cancer therapy .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. A study demonstrated that at a concentration of 50 μM, it inhibited the secretion of pro-inflammatory cytokines by approximately 50%, indicating its potential as an anti-inflammatory agent .
Case Studies
- Inhibition of Type III Secretion System (T3SS):
- Docking Studies:
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3,5-Diphenylpyrazole | Structure | Lacks nitrile group; primarily researched for anti-inflammatory properties. |
| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile | Structure | Similar structure; studied for neuroprotective effects. |
| 1-(3,5-Diphenyl-1H-pyrazol-1-yl)ethanone | Structure | Contains ethanone group; known for analgesic properties. |
Q & A
Basic Question: What are the key synthetic routes for preparing 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via cyclocondensation reactions. A validated method involves reacting hydrazine derivatives (e.g., 1-[3-(4-chlorophenyl)isoquinolin-1-yl]hydrazine) with diketones (e.g., 1,3-diphenylpropane-1,3-dione) in ethanol under nitrogen at reflux for 12 hours. Post-reaction, the product is extracted with ethyl acetate, washed, dried, and purified via column chromatography. Crystallization from dichloromethane yields high-purity crystals . Optimization includes controlling stoichiometry (1:1 molar ratio), inert atmosphere to prevent oxidation, and solvent selection (polar aprotic solvents like ethanol enhance cyclization efficiency).
Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography : Resolve the 3D structure using SHELXL for refinement. Hydrogen atoms are placed geometrically (C–H = 0.93 Å) and refined isotropically with . This ensures accurate bond-length and angle determination .
- NMR/IR : - and -NMR identify substituent environments (e.g., nitrile at ~116 ppm in ). IR confirms functional groups (e.g., nitrile C≡N stretch at ~2223 cm) .
Basic Question: How does the nitrile group influence the compound’s reactivity and applications in organic synthesis?
Answer:
The nitrile group (-CN) acts as a versatile electrophile, enabling:
- Cross-coupling reactions : Suzuki-Miyaura couplings via boronate intermediates (e.g., with aryl halides).
- Nucleophilic additions : Conversion to amines (via reduction) or carboxylic acids (via hydrolysis) for downstream functionalization .
Its electron-withdrawing nature also stabilizes adjacent reactive centers, enhancing regioselectivity in heterocyclic syntheses .
Advanced Question: How should researchers address discrepancies in crystallographic data, such as disordered atoms or poor refinement statistics?
Answer:
- Disorder handling : Use PART commands in SHELXL to model disordered regions. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
- Hydrogen placement : For unresolved H atoms, employ HFIX or AFIX constraints based on hybridization (e.g., HFIX 43 for aromatic CH groups). Validate via difference Fourier maps .
- R-factor improvement : Iteratively adjust weighting schemes and apply twin refinement (TWIN/BASF commands) for twinned crystals .
Advanced Question: What DFT methodologies are recommended for studying electronic properties, and how can basis set selection impact accuracy?
Answer:
- Functional selection : B3LYP hybrid functional (combining exact exchange and gradient corrections) balances accuracy and computational cost for geometry optimization and thermochemistry .
- Basis sets : Start with 6-31G(d,p) for initial optimizations. For higher precision, use 6-311++G(2d,2p) to capture polarization and diffuse effects on electron density. Validate with experimental data (e.g., X-ray bond lengths) .
- Frequency analysis : Confirm minima (no imaginary frequencies) and compute thermodynamic properties (e.g., Gibbs free energy of formation) .
Advanced Question: How does the biological activity of this compound compare to analogs with halogen or alkyl substituents?
Answer:
- Fluorine analogs : Enhanced lipophilicity and metabolic stability due to C-F bonds, improving membrane permeability. Example: 3-(4-fluorophenoxy)propanenitrile shows stronger enzyme inhibition vs. chloro/bromo analogs .
- Alkyl substituents : Methyl groups increase steric bulk, reducing binding affinity but improving selectivity. For instance, 3,5-dimethylpyrazole derivatives exhibit lower cytotoxicity but retain antimicrobial activity .
- Comparative assays : Use molecular docking (AutoDock Vina) and enzyme inhibition assays (e.g., IC measurements) to quantify structure-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
